4-Bromophenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate
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Overview
Description
4-Bromophenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate is a heterocyclic compound that features a bromophenyl group, a thiophene ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromophenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for forming carbon-carbon bonds between aryl halides and boronic acids . The general procedure involves the reaction of 4-bromophenylboronic acid with 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Suzuki–Miyaura coupling reaction is scalable and can be adapted for large-scale synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
4-Bromophenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles such as sodium azide or thiourea can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromophenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 4-Bromophenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. For example, it may act as an inhibitor of certain enzymes involved in cancer cell proliferation . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
5-(4-Bromophenyl)-1,2,4-triazolo[4,3-c]quinazolines: These compounds share the bromophenyl group and have been studied for their antitumor properties.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative activities.
Uniqueness
4-Bromophenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate is unique due to its combination of a bromophenyl group, a thiophene ring, and an oxazole ring. This unique structure imparts specific electronic and steric properties, making it a valuable compound for various applications in chemistry and biology.
Properties
Molecular Formula |
C14H8BrNO3S |
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Molecular Weight |
350.19 g/mol |
IUPAC Name |
(4-bromophenyl) 5-thiophen-2-yl-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C14H8BrNO3S/c15-9-3-5-10(6-4-9)18-14(17)11-8-12(19-16-11)13-2-1-7-20-13/h1-8H |
InChI Key |
INSVHCNWTYKXLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NO2)C(=O)OC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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